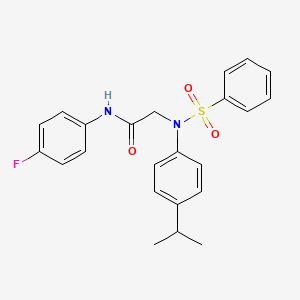![molecular formula C24H23ClN4O3 B5124774 N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as BCPNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BCPNA is a derivative of piperazine and aniline, and it has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have potential applications in various areas of scientific research. One of the major areas of research is in the field of cancer treatment. N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research where N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has shown promise is in the treatment of neurological disorders. N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline involves its interaction with various biological targets in the body. N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the immune system and regulate the levels of various hormones in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline has several advantages for lab experiments, including its high solubility in water and its stability under various conditions. However, N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline. One area of research is to further investigate its potential applications in cancer treatment and neuroprotection. Another area of research is to study its potential toxicity and develop safer derivatives. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis method of N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline involves a series of chemical reactions that start with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 5-nitro-2-aminobenzyl alcohol in the presence of a catalyst to obtain N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline. The reaction scheme is shown below:
Propiedades
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-20-8-6-19(7-9-20)24(30)28-14-12-27(13-15-28)21-10-11-23(29(31)32)22(16-21)26-17-18-4-2-1-3-5-18/h1-11,16,26H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRIEXJIKQIADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-chlorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)
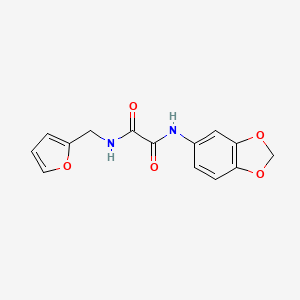
![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)

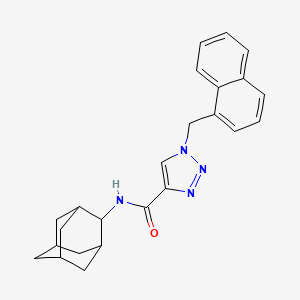
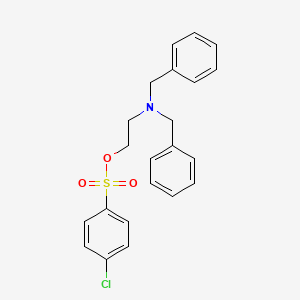
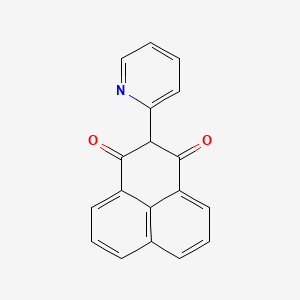
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
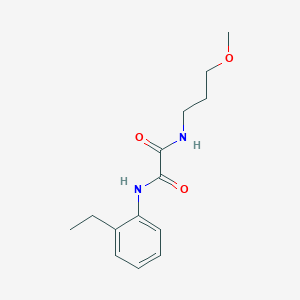
![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)
